Enantioselective Biocatalytic Synthesis Achieves >99% ee vs Racemic Chemical Routes
The target compound was prepared via a one-pot two-stage biocatalytic cascade from biomass-derived furfural, yielding (R)-2-amino-2-(furan-2-yl)ethanol with 95% conversion and >99% ee, and the (S)-enantiomer with 92% conversion and >99% ee [1]. In contrast, the chemical reductive amination route described in US patent CN90107679.1 produces the racemic product without stereocontrol [2]. This enzymatic method operates under mild aqueous conditions (30 °C, atmospheric pressure) and avoids heavy-metal catalysts.
| Evidence Dimension | Enantiomeric excess (ee) and conversion |
|---|---|
| Target Compound Data | 95% conv., >99% ee (R); 92% conv., >99% ee (S) |
| Comparator Or Baseline | Chemical reductive amination (CN90107679.1): racemic mixture (~0% ee), yield not specified |
| Quantified Difference | >99% ee advantage; biocatalytic route delivers enantiopure product directly |
| Conditions | Biocatalytic: benzaldehyde lyase + amine transaminase, furfural, 30 °C, aqueous buffer. Chemical: Raney nickel, H₂, HCl/EtOH, elevated temperature |
Why This Matters
Enantiopure building blocks are mandatory for pharmaceutical R&D; the biocatalytic route eliminates costly chiral resolution steps and provides a sustainable, metal-free procurement option.
- [1] Li Y, et al. One-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination. Green Chem. 2024;26:927-935. doi:10.1039/d3gc04287a. View Source
- [2] Smith LR, Monsanto Co. 2-(2-呋喃基)乙醇胺的制备方法. Chinese Patent CN90107679.1, filed 1990-09-14, published 1991-07-10. View Source
